molecular formula C18H20F3N3O3 B5835993 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide

Cat. No.: B5835993
M. Wt: 383.4 g/mol
InChI Key: XVSUMVPEDVLILZ-UHFFFAOYSA-N
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Description

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide is an organic compound known for its significant potential across various fields, including chemistry, biology, and medicine. This compound features a unique structure combining a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring, among other functional groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide typically involves the following steps:

  • Formation of the pyrazole ring: : This can be achieved by cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds under acidic or basic conditions.

  • Introduction of the cyclopropyl and trifluoromethyl groups: : These groups can be added via specialized reagents and catalysts such as cyclopropylcarbinyl halides and trifluoromethylating agents.

  • Coupling with 3,5-dimethoxybenzylamine: : Using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) to form the final acetamide structure.

Industrial Production Methods

Industrial production may involve optimization of the aforementioned synthetic routes to achieve higher yields and purity, often using large-scale reactors, precise temperature control, and continuous flow techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, to form more reactive intermediates.

  • Reduction: : Reduction reactions can reduce the carbonyl groups to alcohols.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzyl and pyrazole rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Halogenating agents, nucleophiles, and bases under controlled pH conditions.

Major Products Formed

  • Oxidation Products: : Hydroxylated derivatives.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Various substituted analogs depending on the reactants used.

Scientific Research Applications

Chemistry

  • As a ligand in coordination chemistry.

  • Used in the development of new synthetic methodologies.

Biology

  • Investigated for its potential as an enzyme inhibitor.

  • Studied for its biological activity in cellular assays.

Medicine

  • Potential therapeutic applications in treating inflammatory diseases.

  • Explored as a drug candidate for its pharmacological properties.

Industry

  • Utilized in the development of specialty chemicals.

  • Applied in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action for 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide involves interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The trifluoromethyl group can enhance the lipophilicity and membrane permeability of the compound, facilitating its cellular uptake. Overall, these interactions can modulate biological pathways related to inflammation, cell signaling, and metabolic regulation.

Comparison with Similar Compounds

Unique Features

  • The combination of a trifluoromethyl group and a pyrazole ring provides a distinct pharmacophore with enhanced biological activity.

  • The presence of cyclopropyl and dimethoxybenzyl groups contributes to its unique steric and electronic properties.

Similar Compounds

  • 2-[5-cyclopropyl-1H-pyrazol-3-yl]-N-(3,5-dimethoxybenzyl)acetamide: : Lacks the trifluoromethyl group, leading to different pharmacological profiles.

  • 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide: : Without the cyclopropyl group, affecting its stability and reactivity.

This compound stands out for its combination of structural elements that confer unique physical, chemical, and biological properties, making it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[(3,5-dimethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O3/c1-26-13-5-11(6-14(7-13)27-2)9-22-17(25)10-24-15(12-3-4-12)8-16(23-24)18(19,20)21/h5-8,12H,3-4,9-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSUMVPEDVLILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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